molecular formula C14H10Cl2N2O B11838667 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 353258-21-6

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B11838667
CAS No.: 353258-21-6
M. Wt: 293.1 g/mol
InChI Key: RMNFREBKIWMUCJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by its fused bicyclic structure. This compound is notable for its applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3,5-dichloropyridine with 4-methoxy-α-bromoacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 6 and 8, along with a methoxy group at position 4, imparts distinct electronic properties that can affect its interaction with molecular targets .

Properties

CAS No.

353258-21-6

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6,8-dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2O/c1-19-11-4-2-9(3-5-11)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

RMNFREBKIWMUCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

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